![molecular formula C16H16N2O4 B1670527 Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate CAS No. 1762-46-5](/img/structure/B1670527.png)

Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate

概要

説明

Synthesis Analysis

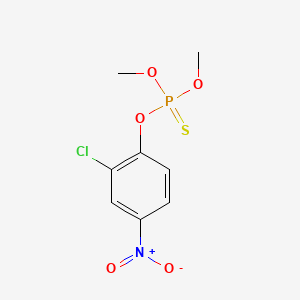

Bipyridinium salts, which could include “Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate”, are synthesized using commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis of parent bipyridines has been well-known since 1950 .

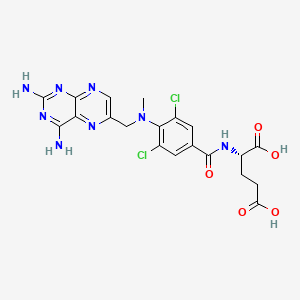

Molecular Structure Analysis

The molecular structure of bipyridinium salts depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . For instance, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .

Chemical Reactions Analysis

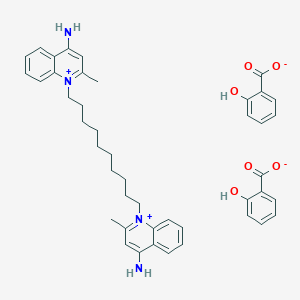

Bipyridinium salts are popular due to their perspective applications in redox flow batteries . The electrochemical behavior of these salts depends on several factors including the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion, and the used media .

科学的研究の応用

Catalysis and Polymerization

Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate and its derivatives are employed in various catalytic processes and polymerization reactions. For instance, diethylbis(2,2′-bipyridine)iron/MAO has been identified as an extremely active and stereospecific catalyst for the polymerization of 1,3-dienes, producing polymers with distinct structures depending on the diene used and the temperature conditions. This catalytic system's ability to form crystalline or amorphous polymers at different temperatures provides significant insights into the mechanistic aspects of diene polymerization (Bazzini, Giarrusso, & Porri, 2002).

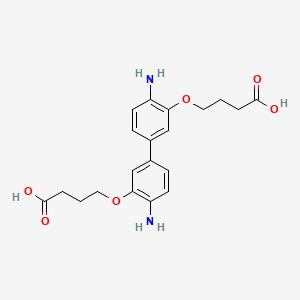

Metallo-Supramolecular Networks

The inclusion of 2,2‘-bipyridine moieties in the backbone of conjugated polymers paves the way for the formation of conjugated metallo-supramolecular networks through ligand-exchange reactions. These networks, featuring bipyridine-metal-bipyridine cross-links, exhibit intriguing optoelectronic properties. The complexation with transition metals, particularly group 12 d10 ions such as Zn2+ and Cd2+, results in emissive properties, highlighting the potential of these materials in optoelectronic applications (Kokil, Yao, & Weder, 2005).

Luminescent Lanthanide Systems

This compound derivatives have been utilized in the development of luminescent lanthanide systems. These systems, derived from modifications of diethylenetriamine pentacarboxylic and tricarboxylic acids, demonstrate significant potential in photophysical applications. The bipyridine chromophore acts as a light-harvesting unit, sensitizing the lanthanide-centered luminescence efficiently. Such complexes, particularly those involving Eu(III) and Tb(III), exhibit sizeable luminescence yields, offering insights into the role of non-radiative paths in these luminescent systems (Couchet, Azéma, Galaup, & Picard, 2011).

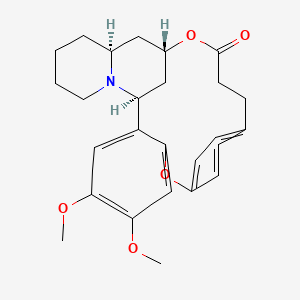

Antitubercular Complexes

The crystal structure of an antitubercular complex featuring diethyl-2,2′-bipyridine-3,3′-dicarboxylate reveals a distorted octahedral geometry, which is crucial for understanding the complex's mechanism of action against tuberculosis. The presence of weak hydrogen bonding between the chlorides and hydrogens of neighboring molecules hints at the complex's stability and its potential antitubercular activity (Toupet, Dixneuf, Akkurt, Daoudi, Sam, Kerbal, Chohan, & Hadda, 2009).

H2S Removal via MOFs

Metal-organic frameworks (MOFs) synthesized using 2,2′-bipyridine-5,5′-dicarboxylic acid demonstrate effective hydrogen sulfide (H2S) capture capabilities, particularly when functionalized with copper. The integration of accessible secondary metal sites into MOFs enhances their performance in toxic H2S removal, with copper-loaded samples showing high capacities. This application underlines the utility of this compound derivatives in environmental remediation and gas purification processes (Nickerl, Leistner, Helten, Bon, Senkovska, & Kaskel, 2014).

将来の方向性

Bipyridinium salts, which could include “Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate”, are currently very popular due to their perspective applications in redox flow batteries . A series of bipyridiniums based on 2,2’-, 3,3’-, and 4,4’ bipyridine and 2,2’-bipyrimidine have been designed and prepared . These compounds have been investigated by cyclic voltammetry, which allowed elucidating thorough structure-property relationships . Future research may focus on further tuning these properties for specific applications .

作用機序

Target of Action

Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate, also known as Diethyl 2,2’-bipyridine-5,5’-dicarboxylate, is a type of bipyridine derivative. Bipyridine compounds are known to strongly coordinate with transition metals such as Ru^2+, Pt^2+, and Re^1+ . These transition metals are the primary targets of the compound .

Mode of Action

Upon coordination to transition metals, the two pyridine rings in the compound arrange such that the pyridine N atoms are cis to one another, resulting in delocalization over the whole ligand . This interaction with its targets leads to changes in the electronic properties of the compound, which are crucial for its function in various applications .

Biochemical Pathways

The compound’s interaction with transition metals affects various biochemical pathways. For instance, it has been used in solar energy conversion studies due to its excellent electronic properties . Upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state .

Result of Action

The result of the compound’s action is primarily observed at the molecular level. Its coordination with transition metals and subsequent electron channeling can lead to changes in the electronic properties of the system . This property makes it valuable in applications such as solar energy conversion .

Action Environment

The action of Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate is influenced by environmental factors, particularly the presence of transition metals. Its strong coordination with these metals suggests that its action, efficacy, and stability may vary depending on the metal concentrations in the environment .

生化学分析

Biochemical Properties

It is known that bipyridine derivatives can coordinate with transition metals, which can then participate in various biochemical reactions

Cellular Effects

It is known that bipyridine derivatives can influence cell function through their interactions with transition metals These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that bipyridine derivatives can bind to transition metals, which can then participate in various biochemical reactions This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that bipyridine derivatives can interact with transition metals, which can then participate in various biochemical reactions . This could potentially involve interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels.

特性

IUPAC Name |

ethyl 6-(5-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-13(17-9-11)14-8-6-12(10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNBUYCOAQHBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481354 | |

| Record name | AGN-PC-0NI5SB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-46-5 | |

| Record name | 5,5′-Diethyl [2,2′-bipyridine]-5,5′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NI5SB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。